
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to the pyrazole ring, along with an ethanamine side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or their equivalents.
Introduction of the iodine atom: This step often involves the use of iodine or iodinating agents under specific conditions.
Attachment of the ethanamine side chain: This can be done through nucleophilic substitution reactions where the pyrazole derivative reacts with an appropriate ethanamine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
化学反応の分析
Types of Reactions
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenyl group can play crucial roles in binding to these targets, while the ethanamine side chain can influence the compound’s overall activity and selectivity.
類似化合物との比較
Similar Compounds
- 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine
- 2-(4-chloro-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine
- 2-(4-fluoro-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine
Uniqueness
The presence of the iodine atom in 2-(4-iodo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-amine makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and binding characteristics, which can be advantageous in certain applications.
特性
分子式 |
C12H14IN3 |
|---|---|
分子量 |
327.16 g/mol |
IUPAC名 |
2-(4-iodo-5-methyl-3-phenylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C12H14IN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,7-8,14H2,1H3 |
InChIキー |
WMPJBAMEIAQFPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CCN)C2=CC=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


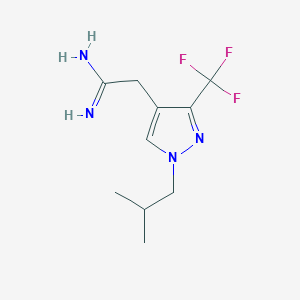
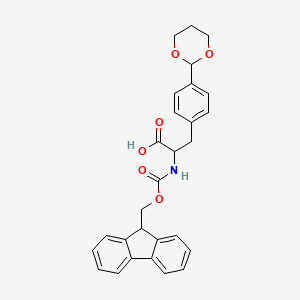

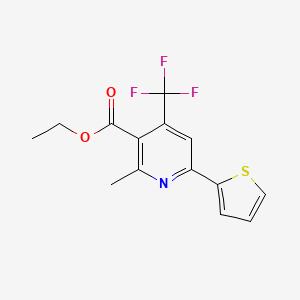
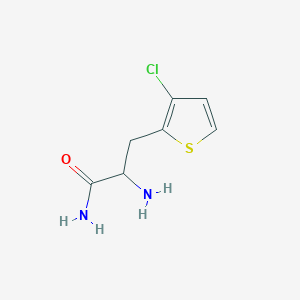
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336076.png)
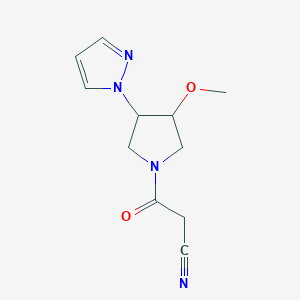

![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
![1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13336114.png)
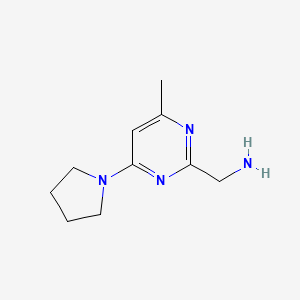
![1-Fluoro-6-azaspiro[3.4]octane](/img/structure/B13336126.png)

![2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B13336140.png)
